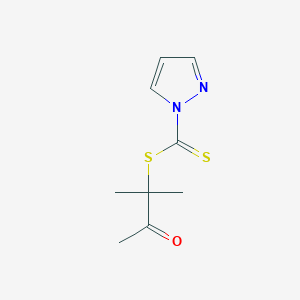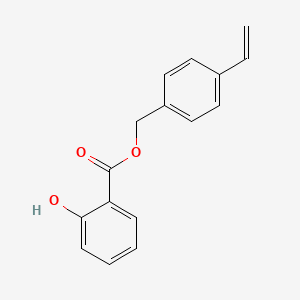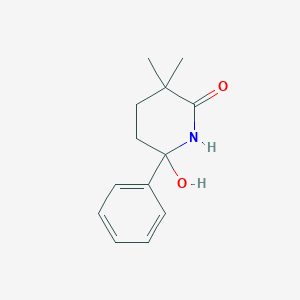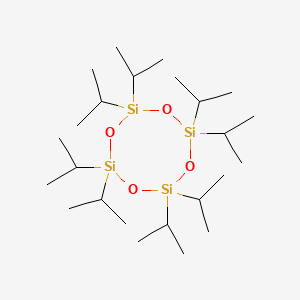![molecular formula C8H22P2Si B14196876 [Di(propan-2-yl)silanediyl]bis(methylphosphane) CAS No. 918154-80-0](/img/structure/B14196876.png)
[Di(propan-2-yl)silanediyl]bis(methylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)silanediyl]bis(methylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of [Di(propan-2-yl)silanediyl]bis(methylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[Di(propan-2-yl)silanediyl]bis(methylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) include Grignard reagents, halogenophosphines, and various oxidizing and reducing agents. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) depend on the type of reaction. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Applications De Recherche Scientifique
[Di(propan-2-yl)silanediyl]bis(methylphosphane) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [Di(propan-2-yl)silanediyl]bis(methylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A commonly used bidentate ligand in coordination chemistry.
Tertiary phosphines: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is unique due to the presence of both silicon and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
918154-80-0 |
|---|---|
Formule moléculaire |
C8H22P2Si |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
methyl-[methylphosphanyl-di(propan-2-yl)silyl]phosphane |
InChI |
InChI=1S/C8H22P2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-10H,1-6H3 |
Clé InChI |
CUUNPRKIKSNFHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(PC)PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)



![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)


